ethyl 3-amino-3-(furan-3-yl)propanoate
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Overview
Description
ethyl 3-amino-3-(furan-3-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to the beta position of the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-aminofuran-3-propanoate typically involves the reaction of furan derivatives with ethyl propanoate under specific conditions. One common method is the transesterification of beta-keto esters, which involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions . The reaction conditions often include the use of catalysts such as silica or other solid acids to facilitate the transesterification process.
Industrial Production Methods
Industrial production of ethyl beta-aminofuran-3-propanoate may involve large-scale transesterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.
Scientific Research Applications
ethyl 3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl beta-aminofuran-3-propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in aromatic interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
ethyl 3-amino-3-(furan-3-yl)propanoate can be compared to other esters and furan derivatives:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Furan-2-carboxylic acid: A furan derivative with applications in organic synthesis.
The uniqueness of ethyl beta-aminofuran-3-propanoate lies in its combination of the furan ring and the amino group, which imparts distinct chemical and biological properties compared to other esters and furan derivatives .
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3 |
InChI Key |
GPICNQGICXGSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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